molecular formula C11H18N4O2 B12226184 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B12226184
M. Wt: 238.29 g/mol
InChI Key: FFQOFYMOUBNLNS-UHFFFAOYSA-N
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Description

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, a 1,2,4-oxadiazole ring, and a carboxamide group The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine and oxadiazole rings followed by their coupling. One common synthetic route involves the following steps:

    Synthesis of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an acid chloride to yield the oxadiazole ring.

    Formation of the pyrrolidine ring: This can be synthesized from a suitable precursor such as proline or by cyclization of a linear precursor.

    Coupling of the rings: The oxadiazole and pyrrolidine rings are coupled via a suitable linker, such as a methylene group, using standard coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds or materials.

Mechanism of Action

The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Oxadiazole derivatives: Compounds with the 1,2,4-oxadiazole ring may exhibit similar chemical reactivity and biological properties.

    Carboxamide-containing compounds: These compounds share the carboxamide functional group and may have similar pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct biological activity and therapeutic potential.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H18N4O2/c1-7(2)11-13-9(17-14-11)6-15-5-3-4-8(15)10(12)16/h7-8H,3-6H2,1-2H3,(H2,12,16)

InChI Key

FFQOFYMOUBNLNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCCC2C(=O)N

Origin of Product

United States

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